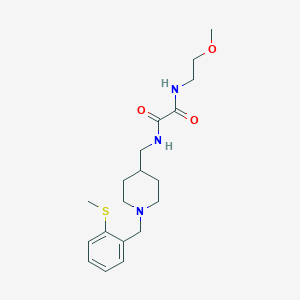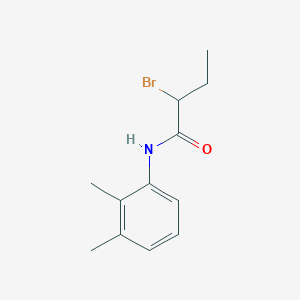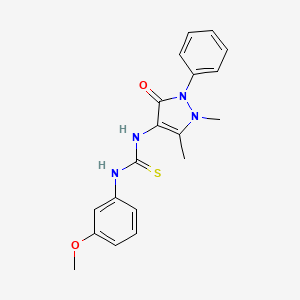
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as MEOP or Ro 64-6198, is a selective antagonist of the CB1 cannabinoid receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism.
Mechanism of Action
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide acts as a selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite and metabolism. By blocking the activity of this receptor, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide may reduce food intake and promote weight loss.
Biochemical and Physiological Effects
Studies have shown that N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can reduce food intake and body weight in rodents, and may also have a role in the regulation of glucose metabolism. N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is its selectivity for the CB1 cannabinoid receptor, which reduces the potential for off-target effects. However, like many experimental compounds, N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Future Directions
There are several potential future directions for research on N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One area of interest is the development of more stable and soluble analogs of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide that may have improved efficacy and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, particularly in the treatment of obesity and addiction. Additionally, further research is needed to fully understand the mechanisms of action and biochemical effects of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
Synthesis Methods
The synthesis of N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of 1-(2-(methylthio)benzyl)-4-piperidone with ethyl bromoacetate, followed by hydrolysis and esterification to form the oxalic acid diethyl ester. The final step involves the reaction of the diethyl ester with 2-(2-methoxyethoxy)ethylamine to form N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-25-12-9-20-18(23)19(24)21-13-15-7-10-22(11-8-15)14-16-5-3-4-6-17(16)26-2/h3-6,15H,7-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUACOVQMVVYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)




![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)



![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
